1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, also known as CIL-102, is a semisynthetic alkaloid derivative primarily recognized for its anti-tumorigenic activity. [, , , , , , , , , , , , , , , ] It is derived from Camptotheca acuminata, a plant species known for its medicinal properties. [, ] CIL-102 is classified as a microtubule-destabilizing agent, demonstrating its role in disrupting microtubule organization and impacting cellular processes like cell division. [, , ]
CIL-102 originates from the natural alkaloid camptothecin, which is extracted from the bark of the Camptotheca acuminata tree. This compound is part of a larger class of compounds known for their ability to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription. As a semisynthetic derivative, CIL-102 has been modified to enhance its therapeutic efficacy and reduce toxicity compared to its parent compound.
The synthesis of CIL-102 involves several chemical reactions that modify the structure of camptothecin to improve its pharmacological properties. Common methods include:
Technical details regarding specific reagents, reaction times, and conditions can vary based on the synthetic route chosen but typically involve careful control of temperature and pH to optimize yield and purity .
CIL-102 has a complex molecular structure characterized by a fused quinoline ring system. The chemical formula is typically represented as , with a molecular weight of approximately 304.33 g/mol. The structure includes:
The three-dimensional conformation of CIL-102 allows it to effectively interact with biological targets such as enzymes involved in cell cycle regulation .
CIL-102 undergoes several significant chemical reactions in biological systems:
The mechanism by which CIL-102 exerts its effects involves multiple steps:
CIL-102 is typically characterized by:
Key chemical properties include:
CIL-102 has several promising applications in scientific research and medicine:
CIL-102 (1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone) is a semi-synthetic alkaloid derivative with the molecular formula C₁₉H₁₄N₂O₂ and a molecular weight of 302.33 g/mol. Its chemical structure features a planar tricyclic furo[2,3-b]quinoline core linked to a para-substituted acetophenone moiety via an amino bridge. This arrangement enables extended π-conjugation, enhancing DNA intercalation and tubulin-binding capabilities [1] [7]. Key identifiers include:
As an alkaloid derivative, CIL-102 belongs to the furoquinoline class, characterized by fused furan and quinoline rings. Its planar conformation facilitates reversible binding to the colchicine site of β-tubulin, with a dissociation constant (Kd) of 0.4 μM. Stopped-flow kinetics reveal binding occurs ~1000× faster than colchicine, enabling rapid disruption of microtubule dynamics [5] [7]. Thermodynamic profiling indicates binding is enthalpy-driven (ΔH = -9.8 kcal/mol) with significant entropy compensation, typical of alkaloid-protein interactions [5].
Table 1: Chemical Identifiers and Properties of CIL-102
Property | Value |
---|---|
IUPAC Name | 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone |
Molecular Formula | C₁₉H₁₄N₂O₂ |
Molecular Weight | 302.33 g/mol |
CAS Registry | 479077-76-4 |
Solubility (DMSO) | 12 mg/mL |
Tubulin Dissociation Constant | 0.4 μM |
CIL-102 is derived from alkaloids of Camptotheca acuminata (Happy Tree), a deciduous tree endemic to Southern China. This plant produces >30 structurally diverse alkaloids, including camptothecin, quinoline derivatives, and triterpenoids [2]. While CIL-102 itself is semi-synthetic, its furoquinoline scaffold originates from precursor compounds in C. acuminata fruits. Phytochemical extraction involves:
C. acuminata's chemotaxonomic significance lies in its unique alkaloid profile, which includes rare furoquinolines. These compounds evolve as defensive metabolites against herbivores, explaining their bioactivity in humans. CIL-102 shares biosynthetic pathways with camptothecin, involving tryptamine and secologanin precursors, but undergoes distinct furan ring cyclization [2] [6].
Table 2: Key Alkaloids in Camptotheca acuminata and Structural Relationships to CIL-102
Compound | Class | Structural Features | Relationship to CIL-102 |
---|---|---|---|
Camptothecin | Quinoline | Pentacyclic ring, lactone | Biosynthetic precursor |
Furoquinolin-4-amine | Furoquinoline | Furo[2,3-b]quinoline core | Direct scaffold precursor |
Ellagic acid | Polyphenol | Hexahydroxydiphenoyl derivative | Co-extracted modulator |
Betulonaldehyde | Triterpenoid | Lupane-type skeleton | Shared anti-cancer activity |
To enhance selectivity and reduce off-target effects, three generations of CIL-102 derivatives have been developed:
Synthetic Routes:
Table 3: Structure-Activity Relationships of Key CIL-102 Derivatives
Derivative | Structural Modification | Biological Activity | *Selectivity Index |
---|---|---|---|
CIL-102 (1st gen) | None | IC₅₀: 1 μM (U87 glioma) | 1.0 |
Compound 1 (2nd gen) | Chloro-methoxy + oxime | IC₅₀: 0.6 μM (LNCaP C-81) | 3.2 |
Compound 23 (3rd gen) | Pyridin-3-yl substitution | IC₅₀: 0.4 μM (VCaP-AI); targets FUMH/ERP29 proteins | 12.1 |
*Selectivity Index = IC₅₀(non-cancerous cells) / IC₅₀(cancerous cells) [4] [6]
Mechanistically, third-generation analogues inhibit tubulin polymerization at 0.8–1.2 μM concentrations and upregulate tumor suppressors (ERP29, FUMH) via JNK/p300 signaling, suppressing metastasis in colorectal cancer models [6] [9].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0